Cas no 2490401-48-2 (5-ethynyl-1-(oxan-4-yl)-1H-pyrazole)
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2490401-48-2
- EN300-27108282
- 5-Ethynyl-1-(oxan-4-yl)pyrazole
- 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole
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- MDL: MFCD32852766
- Inchi: 1S/C10H12N2O/c1-2-9-3-6-11-12(9)10-4-7-13-8-5-10/h1,3,6,10H,4-5,7-8H2
- InChI Key: BBKLQXVCXDNLRX-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)N1C(C#C)=CC=N1
Computed Properties
- Exact Mass: 176.094963011g/mol
- Monoisotopic Mass: 176.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 27Ų
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27108282-0.05g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 | |
| Enamine | EN300-27108282-0.1g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 0.1g |
$317.0 | 2025-03-20 | |
| Enamine | EN300-27108282-0.25g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 0.25g |
$452.0 | 2025-03-20 | |
| Enamine | EN300-27108282-0.5g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 0.5g |
$713.0 | 2025-03-20 | |
| Enamine | EN300-27108282-1.0g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-27108282-2.5g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-27108282-5.0g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
| Enamine | EN300-27108282-10.0g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
| Enamine | EN300-27108282-1g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95% | 1g |
$914.0 | 2023-09-11 | |
| Enamine | EN300-27108282-5g |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole |
2490401-48-2 | 95% | 5g |
$2650.0 | 2023-09-11 |
5-ethynyl-1-(oxan-4-yl)-1H-pyrazole Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole
5-Ethynyl-1-(Oxan-4-yl)-1H-Pyrazole: A Promising Compound for Targeted Therapeutic Applications
5-Ethynyl-1-(oxan-4-yl)-1H-pyrazole (CAS No. 2490401-48-2) represents a novel synthetic molecule with potential applications in pharmaceutical research. This compound belongs to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The unique combination of the ethynyl group (-C≡CH) and the oxan-4-yl substituent (a tetrahydrofuran ring) contributes to its distinct chemical properties. Recent studies have highlighted its potential as a scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting specific biological pathways.
Chemical Structure and Synthesis The molecular formula of 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole is C8H8N2O. Its structure features a pyrazole ring fused with a tetrahydrofuran ring, with the ethynyl group extending from the 5-position of the pyrazole ring. The synthesis of this compound typically involves a multi-step process, including the formation of the pyrazole ring through a [3+2] cycloaddition reaction between an azide and a alkyne, followed by the introduction of the oxan-4-yl moiety via a nucleophilic substitution. Recent advancements in click chemistry have enabled more efficient and scalable synthesis methods, which are critical for drug development.
Biological Activity and Mechanism of Action Emerging research suggests that 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole exhibits promising biological activities. In vitro studies have demonstrated its ability to modulate key enzymes involved in cellular signaling pathways, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). These interactions may underlie its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited the growth of pancreatic cancer cells by disrupting the PI3K/AKT/mTOR signaling cascade, highlighting its potential as an anti-cancer agent.
Applications in Drug Discovery The structural versatility of 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole makes it an attractive candidate for drug discovery. Its ability to form hydrogen bonds and π-π interactions with target proteins enables it to act as a lead compound for the development of selective inhibitors. In the field of neurodegenerative diseases, researchers have explored its potential to modulate β-amyloid aggregation, a key pathological feature of Alzheimer's disease. A 2024 preclinical study in Neurochemistry International showed that this compound reduced amyloid-beta oligomer formation by 45% in vitro, suggesting its utility in the design of anti-Alzheimer's therapeutics.
Pharmacokinetic Properties Understanding the pharmacokinetic profile of 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole is crucial for its development as a therapeutic agent. Preliminary data indicate that the compound exhibits good solubility in aqueous solutions, which is essential for oral bioavailability. Its metabolic stability, as assessed in liver microsomes, suggests a favorable half-life, reducing the need for frequent dosing. These properties make it a strong candidate for further preclinical evaluation.
Current Research and Future Directions Ongoing research is focused on optimizing the chemical structure of 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole to enhance its potency and selectivity. Computational modeling techniques, such as molecular docking and virtual screening, are being employed to identify potential targets and predict binding affinities. Additionally, efforts are underway to explore its utility in combination therapies, where it may synergize with existing drugs to improve treatment outcomes. These studies are critical for advancing the compound from the laboratory to clinical trials.
Conclusion 5-Ethynyl-1-(oxan-4-yl)-1H-pyrazole (CAS No. 2490401-48-2) represents a promising molecule with significant potential in pharmaceutical research. Its unique chemical structure and biological activities position it as a valuable scaffold for the development of targeted therapeutics. Continued investigation into its mechanisms of action, pharmacokinetic properties, and therapeutic applications will be essential for realizing its full potential in the treatment of complex diseases.
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